molecular formula C8H24Cl2O4RuS4 B1209191 Dichlorotetrakis(dimethyl sulfoxide)ruthenium II CAS No. 11070-19-2

Dichlorotetrakis(dimethyl sulfoxide)ruthenium II

Cat. No.: B1209191
CAS No.: 11070-19-2
M. Wt: 484.5 g/mol
InChI Key: UMJDEUKQHKMAOI-UHFFFAOYSA-L
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Description

Dichlorotetrakis(dimethyl sulfoxide)ruthenium II is a coordination compound with the formula RuCl₂(dmso)₄, where dmso stands for dimethyl sulfoxide. This compound exists in both cis and trans isomers, with the cis isomer being more common. The cis isomer is a yellow, air-stable solid that is soluble in some organic solvents. These sulfoxide complexes are used in the synthesis of various ruthenium(II) complexes and have attracted attention as potential anti-cancer drugs .

Preparation Methods

Chemical Reactions Analysis

Dichlorotetrakis(dimethyl sulfoxide)ruthenium II undergoes various types of chemical reactions, including:

Mechanism of Action

The mechanism of action of Dichlorotetrakis(dimethyl sulfoxide)ruthenium II involves its ability to interact with biological molecules. The compound can bind to DNA and proteins, disrupting their normal functions. This interaction is believed to be responsible for its potential anti-cancer properties . The molecular targets and pathways involved include the inhibition of DNA replication and the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Dichlorotetrakis(dimethyl sulfoxide)ruthenium II can be compared with other similar ruthenium complexes, such as:

Properties

IUPAC Name

dichlororuthenium;methylsulfinylmethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4C2H6OS.2ClH.Ru/c4*1-4(2)3;;;/h4*1-2H3;2*1H;/q;;;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMJDEUKQHKMAOI-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)C.CS(=O)C.CS(=O)C.CS(=O)C.Cl[Ru]Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H24Cl2O4RuS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20149364
Record name Dichlorotetrakis(dimethyl sulfoxide)ruthenium II
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20149364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

484.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59091-96-2, 11070-19-2
Record name cis-Dichlorotetrakis(DMSO)ruthenium
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59091-96-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dichlorotetrakis(dimethyl sulfoxide)ruthenium II
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011070192
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dichlorotetrakis(dimethyl sulfoxide)ruthenium II
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20149364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Methylsulfinyl)methane - dichlororuthenium (4:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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